

# N-(4-hydroxyphenyl)-N-methylprop-2-ynamide as an enzyme inhibitor

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## Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-*N*-methylprop-2-ynamide

Cat. No.: B1414816

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## Application Notes and Protocols: Sirtinol as a Sirtuin Inhibitor

### Introduction

**N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** is a chemical compound for which there is currently a lack of published data regarding its activity as an enzyme inhibitor. In its place, these application notes will focus on a well-characterized sirtuin inhibitor, Sirtinol, as a representative example to provide researchers, scientists, and drug development professionals with detailed information and protocols for studying sirtuin inhibition.

Sirtuins are a class of NAD<sup>+</sup>-dependent deacetylases (Class III histone deacetylases) that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and aging.[1][2][3] There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and functions.[1][4][5] Given their involvement in pathophysiology, sirtuins are considered promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[6][7][8]

Sirtinol is a cell-permeable inhibitor of sirtuins, primarily targeting SIRT1 and SIRT2.[6] It has been utilized as a chemical probe to investigate the biological functions of these enzymes. Sirtinol has been shown to induce apoptosis in certain cancer cells and modulate cellular processes such as senescence and stress response.[6]

## Data Presentation

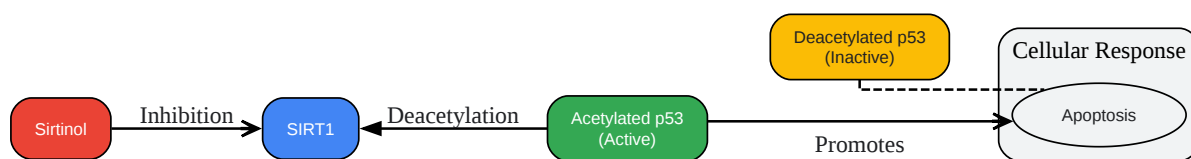
The inhibitory activity of Sirtinol against various sirtuin isoforms is summarized in the table below. This data provides a quantitative measure of its potency and selectivity.

Compound	Target Sirtuin	IC50 Value	Assay Conditions	Reference
Sirtinol	Human SIRT1	~58 $\mu$ M	in vitro enzymatic assay	(Grozinger et al., 2001)
Sirtinol	Human SIRT2	~131 $\mu$ M	in vitro enzymatic assay	(Grozinger et al., 2001)
Sirtinol	Yeast Sir2	~60 $\mu$ M	in vitro enzymatic assay	(Bedalov et al., 2001)

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

## Signaling Pathway

Sirtuins regulate a multitude of cellular pathways by deacetylating key protein substrates. One of the most well-studied pathways involves the tumor suppressor protein p53. SIRT1 can deacetylate p53, leading to its inactivation and subsequent inhibition of apoptosis. Inhibition of SIRT1 by compounds like Sirtinol can lead to hyperacetylation of p53, restoring its transcriptional activity and promoting apoptosis in cancer cells.



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Caption: Sirtinol inhibits SIRT1, leading to increased p53 acetylation and apoptosis.

## Experimental Protocols

Herein are detailed protocols for key experiments to characterize the activity of sirtuin inhibitors like Sirtinol.

### In Vitro Sirtuin Deacetylase Assay

This protocol describes a fluorometric assay to measure the deacetylase activity of SIRT1 and its inhibition by Sirtinol.

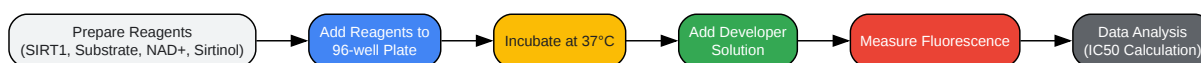
Materials:

- Recombinant human SIRT1 enzyme
- Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)
- NAD<sup>+</sup>
- Sirtinol
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution
- 96-well black microplate
- Fluorometric microplate reader

Procedure:

- Prepare a serial dilution of Sirtinol in assay buffer.
- In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the fluorogenic substrate.
- Add the different concentrations of Sirtinol or vehicle control to the respective wells.
- Initiate the reaction by adding NAD<sup>+</sup>.
- Incubate the plate at 37°C for 1 hour.

- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate for an additional 15 minutes at 37°C.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
- Calculate the percentage of inhibition for each Sirtinol concentration and determine the IC<sub>50</sub> value.



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Caption: Workflow for an in vitro sirtuin deacetylase assay.

## Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular context.

Materials:

- Cancer cell line (e.g., MCF-7)
- Sirtinol
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Centrifuge
- PCR tubes
- Thermal cycler
- SDS-PAGE and Western blot reagents

- Anti-SIRT1 antibody

Procedure:

- Treat cultured cells with Sirtinol or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.
- Centrifuge the lysate to remove cell debris.
- Aliquot the supernatant into PCR tubes.
- Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes.
- Cool the tubes to room temperature and centrifuge to pellet aggregated proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the protein concentration in the supernatant by SDS-PAGE and Western blotting using an anti-SIRT1 antibody.
- The binding of Sirtinol to SIRT1 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control.

## Western Blot Analysis of p53 Acetylation

This protocol is to determine the effect of Sirtinol on the acetylation status of p53 in cells.

Materials:

- Cancer cell line (e.g., HCT116)
- Sirtinol
- Cell lysis buffer
- Protein assay kit

- SDS-PAGE and Western blot reagents
- Primary antibodies: anti-acetylated-p53 (Lys382), anti-p53, anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Treat cells with various concentrations of Sirtinol for 24 hours.
- Lyse the cells and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of acetylated p53. An increase in the ratio of acetylated p53 to total p53 indicates SIRT1 inhibition.

#### Conclusion

While information on **N-(4-hydroxyphenyl)-N-methylprop-2-ynamide** as an enzyme inhibitor is not currently available, the study of known sirtuin inhibitors like Sirtinol provides a valuable framework for understanding the therapeutic potential of targeting sirtuins. The protocols and data presented here offer a starting point for researchers interested in the discovery and characterization of novel sirtuin modulators.

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